4-bromo-3-methylbutan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENZFJXAHFAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Positioning Within Brominated Organic Compounds and Alcohols
4-Bromo-3-methylbutan-1-ol is classified as a halogenated alcohol, a subgroup of brominated organic compounds. The presence of both a hydroxyl (-OH) group and a bromine atom imparts a dual reactivity to the molecule. The hydroxyl group is a primary alcohol, susceptible to oxidation to form aldehydes or carboxylic acids, as well as esterification. The bromine atom is situated on a secondary carbon, making it a leaving group in nucleophilic substitution reactions. byjus.com
The methyl group at the C3 position introduces chirality to the molecule, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)-4-bromo-3-methylbutan-1-ol and (S)-4-bromo-3-methylbutan-1-ol. This stereocenter is a crucial feature for applications in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical. The physical and chemical properties of this compound are summarized in the table below.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| IUPAC Name | This compound nih.gov |
| CAS Number | 89211-44-9 guidechem.com |
| Canonical SMILES | CC(CCO)CBr nih.gov |
| InChIKey | XJENZFJXAHFAQI-UHFFFAOYSA-N nih.gov |
| Polar Surface Area | 20.2 Ų nih.gov |
The reactivity of this compound can be compared to similar brominated alcohols. For instance, its reactivity in nucleophilic substitution is influenced by the steric hindrance provided by the adjacent methyl group, which can affect the reaction rate compared to a linear bromoalcohol like 4-bromo-1-butanol. byjus.com
Overview of Research Trajectories: from Synthetic Utility to Mechanistic Elucidation
Direct Halogenation Strategies
Direct halogenation represents a primary route for the synthesis of this compound. This involves the direct bromination of a suitable precursor, typically a substituted butanol.
Bromination of Substituted Butanols (e.g., 3-Methylbutan-1-ol)
The bromination of 3-methylbutan-1-ol is a key method for producing this compound. This process can be accomplished using various brominating agents and is influenced by the specific reagents and conditions employed.
While elemental bromine can be used for the bromination of alcohols, its application can sometimes be less selective. More commonly, other bromine-containing reagents are preferred for their efficacy and selectivity in converting alcohols to alkyl bromides. These reagents are often used in conjunction with a catalyst or under specific reaction conditions to promote the desired transformation. The reaction of alcohols with bromine in water can lead to oxidation, a competing reaction that needs to be controlled for efficient synthesis of the target bromoalkanol. acs.org
Hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) are two of the most effective and widely used reagents for the bromination of alcohols, including 3-methylbutan-1-ol.
The reaction of a primary alcohol like 3-methylbutan-1-ol with HBr proceeds through a nucleophilic substitution mechanism. byjus.comchegg.comchegg.com The first step involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). youtube.comchemistrysteps.com Subsequently, the bromide ion acts as a nucleophile and attacks the carbon atom, displacing the water molecule to form the alkyl bromide. youtube.comchemistrysteps.com For primary alcohols, this substitution typically follows an SN2 pathway. youtube.comchemistrysteps.com
Phosphorus tribromide is another excellent reagent for converting primary and secondary alcohols to alkyl bromides, often providing higher yields than HBr and avoiding carbocation rearrangements. wikipedia.orgmasterorganicchemistry.com The mechanism involves the alcohol attacking the phosphorus atom of PBr₃, leading to the formation of a phosphorous ester and displacing a bromide ion. masterorganicchemistry.comorgosolver.com This is followed by an SN2 attack by the bromide ion on the carbon atom, resulting in the formation of the alkyl bromide with an inversion of configuration if the carbon is chiral. wikipedia.orgmasterorganicchemistry.com
Influence of Reaction Parameters on Yield and Selectivity
The outcome of the bromination reaction, including the yield and selectivity for this compound, is significantly dependent on various reaction parameters.
Temperature Control and Reflux Conditions (e.g., 60–80°C)
Temperature is a critical factor in the synthesis of alkyl bromides from alcohols. For the reaction of primary alcohols with HBr, gentle heating is often required to drive the reaction forward. manac-inc.co.jp Similarly, when using PBr₃, the reaction may be conducted under reflux conditions to ensure completion. However, excessive temperatures should be avoided as they can promote side reactions, such as elimination to form alkenes, or, in the case of PBr₃ reactions, decomposition of the phosphorous acid byproduct, which can be hazardous. wikipedia.org
Solvent Effects (e.g., Anhydrous Diethyl Ether, Dichloromethane)
The choice of solvent can influence the reaction rate and mechanism. For reactions with PBr₃, an anhydrous solvent like diethyl ether or dichloromethane (B109758) is often used. masterorganicchemistry.com The solvent's role is to dissolve the reactants and facilitate the reaction while remaining inert to the reagents. The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway. For instance, more coordinating solvents can negatively impact the selectivity of certain bromination reactions. wisc.edu
Influence of Reaction Parameters on Yield and Selectivity
Stoichiometric Considerations for Optimized Conversion
The direct bromination of 3-methylbutan-1-ol to yield this compound presents a significant challenge due to the potential for multiple side reactions, including the formation of isomeric bromides and elimination products. The regioselectivity of the bromination is difficult to control, as the hydroxyl group can be protonated and subsequently eliminated to form a carbocation, which can then undergo rearrangement.
However, a more controlled approach involves the hydrobromination of 3-methyl-3-buten-1-ol (B123568). In this reaction, the stoichiometry of the reagents is critical for maximizing the yield of the desired product and minimizing the formation of byproducts. The use of an excess of hydrobromic acid (HBr) can lead to the formation of dibrominated products, while insufficient HBr will result in incomplete conversion of the starting material. The reaction is typically carried out in the presence of a non-nucleophilic solvent to prevent its participation in the reaction. The optimal molar ratio of 3-methyl-3-buten-1-ol to HBr is often determined empirically, but a slight excess of HBr is generally employed to ensure complete reaction.
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Notes |
| 3-methyl-3-buten-1-ol | 1 | Acetic Acid | 0 - 25 | A slight excess of HBr is often used to drive the reaction to completion. |
| Hydrobromic Acid (48% aq.) | 1.1 - 1.5 | The temperature is kept low to minimize side reactions. |
Table 1: Representative Stoichiometric Conditions for the Hydrobromination of 3-methyl-3-buten-1-ol.
Indirect Synthetic Pathways and Precursor Modifications
Indirect methods often provide better control over the regioselectivity and stereochemistry of the final product. These pathways involve the use of precursors that are modified to introduce the required functional groups in a stepwise manner.
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com Their application in the synthesis of this compound involves several strategic steps.
One conceptual approach involves the reaction of a Grignard reagent with an appropriate epoxide. For instance, the reaction of vinylmagnesium bromide with 2-methyloxirane would yield 3-methyl-4-penten-1-ol. Subsequent selective hydrobromination of the double bond, avoiding reaction with the hydroxyl group, would be required. A more direct, albeit challenging, route could involve a Grignard reagent already containing a protected hydroxyl group.
A more plausible synthetic route involves the reaction of a suitable Grignard reagent with an aldehyde. For example, the reaction of 3-bromopropylmagnesium bromide with isobutyraldehyde. However, the presence of the bromide in the Grignard reagent can be problematic. A more common strategy is to use a protecting group for the alcohol.
A practical method involves the reaction of a Grignard reagent with a protected bromo-aldehyde. For instance, the reaction of methylmagnesium bromide with 3-bromobutanal would yield this compound after an acidic workup. youtube.com
| Grignard Reagent | Electrophile | Solvent | Reaction Conditions | Product |
| Methylmagnesium Bromide | 3-Bromobutanal | Diethyl Ether | -78 °C to rt, then H3O+ workup | This compound |
| Propylmagnesium Bromide | 2-Bromo-propanal | THF | -78 °C to rt, then H3O+ workup | Isomer of the target molecule |
Table 2: Examples of Grignard Reactions for the Synthesis of Brominated Alcohols.
The synthesis can also be adapted from analogous alcohols. For example, starting from 3-methyl-1,4-butanediol, selective protection of one hydroxyl group, followed by bromination of the other, and subsequent deprotection would yield the target molecule.
Another approach involves the conversion of a precursor alcohol into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a bromide ion. For instance, 3-methylbutane-1,4-diol could be monotosylated and then treated with a source of bromide ions like sodium bromide.
A recently developed method utilizes Grignard reagents as a source of halide nucleophiles for the conversion of alcohols to alkyl halides. acs.org This one-pot reaction proceeds through a mesylate intermediate and has been shown to be efficient for a range of substrates. acs.org In this scenario, 3-methylbutan-1,4-diol could be converted to its monomesylate in situ, followed by the addition of methylmagnesium bromide to furnish this compound. acs.org
| Starting Material | Reagents | Key Intermediate | Product |
| 3-Methyl-1,4-butanediol | 1. TsCl, Pyridine; 2. NaBr, Acetone | 4-hydroxy-2-methylbutyl tosylate | This compound |
| 3-Methylbutan-1-ol | 1. MsCl, Et3N; 2. MeMgBr, THF | 3-methylbutyl mesylate | A mixture including the desired product and isomers |
Table 3: Adaptation of Analogous Alcohols for Synthesis.
Functional group interconversions provide another versatile route to this compound, allowing for the strategic introduction of the bromine and hydroxyl groups.
The hydration of an appropriately substituted brominated alkene can yield the desired alcohol. For instance, the anti-Markovnikov hydrobromination of 3-methyl-3-buten-1-ol would theoretically yield this compound. However, achieving this selectivity can be challenging.
A more controlled approach starts with an alkyne. For example, hydrobromination of 3-methyl-1-butyne (B31179) can lead to a mixture of brominated alkenes. The subsequent hydration of the double bond needs to be controlled to produce the primary alcohol. Acid-catalyzed hydration of alkenes typically follows Markovnikov's rule, leading to the formation of a more substituted alcohol. masterorganicchemistry.com Therefore, to obtain the primary alcohol, an anti-Markovnikov hydration method, such as hydroboration-oxidation, would be necessary.
The hydroboration of a brominated alkene, such as 4-bromo-2-methyl-1-butene, followed by oxidative workup, would yield 4-bromo-2-methylbutan-1-ol, an isomer of the target compound. To obtain this compound, one would need to start with 1-bromo-3-methyl-2-butene. The hydroboration-oxidation of this alkene would place the hydroxyl group at the less substituted end of the double bond, resulting in the desired product.
| Alkene Precursor | Reagents for Hydration | Regioselectivity | Product |
| 1-Bromo-3-methyl-2-butene | 1. BH3-THF; 2. H2O2, NaOH | Anti-Markovnikov | This compound |
| 4-Bromo-2-methyl-1-butene | 1. H2O, H2SO4 (cat.) | Markovnikov | 4-Bromo-2-methylbutan-2-ol (B138304) |
Table 4: Hydration of Brominated Alkenes.
Selective Reduction of Dihalogenated Precursors
The synthesis of monohalogenated compounds from dihalogenated precursors via selective reduction is a significant challenge in synthetic chemistry. This approach involves the selective removal of one halogen atom while leaving the second intact, along with other functional groups in the molecule. For a target molecule like this compound, a hypothetical dihalogenated precursor could be a dibromo- or a bromo-chloro-methylbutane derivative.
The success of such a reduction hinges on the differential reactivity of the carbon-halogen bonds or the ability of a reagent system to discriminate between them. Factors influencing this selectivity include the nature of the halogens (e.g., C-I vs. C-Br vs. C-Cl bond strengths), the steric environment around each halogen, and the choice of the reducing agent and reaction conditions. Common reagents for dehalogenation include metal hydrides, radical-based reagents, and catalytic hydrogenation. However, achieving selectivity in a dihalogenated alkane can be difficult, as many reducing agents are powerful enough to remove both halogens. The development of milder, more selective reagents is an ongoing area of research. For instance, certain catalytic systems or reagents might show a preference for reducing a halogen at a primary carbon over one at a secondary or tertiary carbon, or vice-versa, though this depends heavily on the specific substrate and conditions.
Enantioselective Synthesis of Chiral this compound Isomers
This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities.
Stereocontrol in the synthesis of chiral molecules involves guiding the reaction to favor the formation of one stereoisomer over others. Several strategies are employed to achieve this chiral induction.
One prominent method is organocatalysis , where a small, chiral organic molecule is used as a catalyst. For the synthesis of related chiral bromohydrins, the enantioselective α-bromination of an aldehyde using a chiral catalyst, followed by reduction, is a powerful technique. researchgate.netacs.org For example, aldehydes can be effectively brominated with N-bromosuccinimide (NBS) in the presence of a chiral aminocatalyst. researchgate.net This creates a chiral α-bromo aldehyde, which can then be reduced to the corresponding chiral bromo alcohol. acs.org Research has demonstrated the synthesis of 2-bromo-3-methylbutan-1-ol using this approach, achieving high enantiomeric ratios. acs.org
Table 1: Organocatalytic Enantioselective Synthesis of 2-Bromo-3-methylbutan-1-ol acs.org
| Parameter | Result |
|---|---|
| Yield (by qNMR) | 69% |
| Isolated Yield | 51% |
| Enantiomeric Ratio (er) | 95:5 |
This table presents findings from an organocatalytic α-bromination of an aldehyde followed by reduction to yield the chiral bromo-alcohol. acs.org
Another key strategy is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a reaction before being cleaved off, leaving the desired enantiomerically enriched product. rutgers.edu
Metal-catalyzed asymmetric transformation using chiral ligands is also a cornerstone of enantioselective synthesis. mdpi.com In this approach, a metal catalyst is complexed with a chiral ligand. This chiral complex then orchestrates the reaction, inducing asymmetry and leading to the preferential formation of one enantiomer. mdpi.com
Once an enantioselective synthesis is performed, it is crucial to determine its success by measuring the enantiomeric purity of the product. thieme-connect.de This is commonly expressed as optical purity or enantiomeric excess (e.e.).
Optical Purity and Enantiomeric Excess (e.e.)
Enantiomers have identical physical properties except for their interaction with plane-polarized light. ucalgary.ca A pure enantiomer will rotate the plane of polarized light by a specific amount, known as the specific rotation ([α]). ucalgary.ca Its mirror image will rotate the light by the exact same magnitude but in the opposite direction. A 50:50 mixture of two enantiomers, called a racemic mixture, is optically inactive because the rotations cancel each other out. ucalgary.camasterorganicchemistry.com
The optical purity of a mixture is the ratio of its observed specific rotation to the specific rotation of the pure enantiomer, expressed as a percentage. ucalgary.ca
Optical Purity (%) = (Observed [α] / [α] of Pure Enantiomer) x 100
Enantiomeric excess (e.e.) is a measure of the excess of one enantiomer over the other and is numerically equivalent to optical purity. masterorganicchemistry.com It is calculated as the difference in the mole fractions of the enantiomers. ucalgary.ca
e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
For example, a mixture containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an enantiomeric excess of 40% of the (R)-enantiomer. ucalgary.ca
Table 2: Example Calculation of Enantiomeric Composition
| Enantiomeric Excess (e.e.) | Composition of Mixture |
|---|---|
| 0% | 50% R, 50% S (Racemic) |
| 50% | 75% Major Enantiomer, 25% Minor Enantiomer |
| 90% | 95% Major Enantiomer, 5% Minor Enantiomer |
| 100% | 100% Major Enantiomer, 0% Minor Enantiomer |
This table illustrates the relationship between enantiomeric excess and the percentage composition of the enantiomers in a mixture. masterorganicchemistry.com
Analytical Methods for Determination
Several analytical techniques are used to determine the enantiomeric excess of a chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The mixture of enantiomers is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to separate and elute at different times, allowing for their quantification. bath.ac.uk
Polarimetry: This technique measures the observed optical rotation of a sample. By comparing this value to the known specific rotation of the pure enantiomer, the optical purity and e.e. can be calculated. ucalgary.ca
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the enantiomers in a racemic mixture can exhibit different chemical shifts in the NMR spectrum, allowing for their quantification. google.com
Luminescence Spectroscopy: In some advanced methods, the luminescence characteristics of a sample, sometimes aided by achiral luminescent probes, can change depending on the enantiomeric excess, providing a basis for analysis. google.com
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom in this compound serves as a leaving group in nucleophilic substitution reactions. The specific pathway of these reactions, whether S(_N)1 or S(_N)2, is influenced by several factors including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.
Regioselectivity and Stereochemical Outcomes in S(_N)1 and S(_N)2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The structure of this compound, being a primary halide, generally favors the S(_N)2 pathway. masterorganicchemistry.commasterorganicchemistry.com This is because the formation of a primary carbocation, which would be necessary for an S(_N)1 reaction, is energetically unfavorable. reactory.apprsc.org
The S(_N)2 mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com However, since the carbon atom attached to the bromine in this compound is not a stereocenter, the stereochemical outcome is not a primary consideration in this specific molecule. The regioselectivity of the S(_N)2 reaction is high, with the nucleophile exclusively attacking the carbon directly bonded to the bromine atom.
While less likely, an S(_N)1-type reaction could be promoted under specific conditions, such as the use of a polar protic solvent which can stabilize a potential carbocation intermediate. libretexts.orgstackexchange.com In such a scenario, the initial departure of the bromide ion would lead to a primary carbocation. This unstable intermediate could then undergo a hydride shift to form a more stable tertiary carbocation at the adjacent carbon. The nucleophile would then attack this tertiary center. This would alter the regioselectivity of the reaction, leading to a rearranged product. reactory.app
Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways
| Factor | S(_N)1 Favored | S(_N)2 Favored | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary halide, S(_N)2 is favored. masterorganicchemistry.commasterorganicchemistry.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) | The choice of nucleophile will influence the reaction pathway. libretexts.org |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group, suitable for both pathways. libretexts.org |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | The solvent can be chosen to favor one pathway over the other. libretexts.org |
Comparative Analysis of Leaving Group Abilities and Nucleophile Strength
The bromide ion is a good leaving group because it is the conjugate base of a strong acid (HBr) and is able to stabilize the negative charge it acquires upon departure. libretexts.org Its leaving group ability is better than that of chloride but not as good as iodide. In reactions where the hydroxyl group is protonated to form water, water becomes an excellent leaving group. reactory.app
The strength of the nucleophile is a critical factor in determining the reaction mechanism. libretexts.org Strong nucleophiles, which are typically negatively charged species like hydroxide (B78521) (OH⁻), cyanide (CN⁻), and alkoxides (RO⁻), favor the S(_N)2 mechanism. libretexts.org Weaker, neutral nucleophiles such as water (H₂O) and alcohols (ROH) are more likely to participate in S(_N)1 reactions, as they can wait for the formation of a carbocation before attacking. libretexts.org For instance, reaction with a strong nucleophile like sodium hydroxide would likely proceed via an S(_N)2 mechanism to yield 3-methylbutane-1,4-diol. chemguide.co.uk
Intramolecular Cyclization Pathways (e.g., formation of cyclic ethers or thioethers from related compounds)
The structure of this compound, with a leaving group and a nucleophilic hydroxyl group in the same molecule, is well-suited for intramolecular cyclization. Treatment with a base can deprotonate the primary alcohol to form an alkoxide. This internal nucleophile can then attack the carbon bearing the bromine atom in an intramolecular S(_N)2 reaction to form a cyclic ether, specifically 2-methyltetrahydrofuran (B130290).
Similar intramolecular cyclization reactions can be envisioned for related compounds to form cyclic thioethers. For example, if the hydroxyl group were replaced with a thiol group (to form 4-bromo-3-methylbutane-1-thiol), treatment with a base would generate a thiolate anion. This thiolate would then act as an internal nucleophile to displace the bromide and form 2-methylthietane. The formation of thietanes from 1,3-dihaloalkanes or related substrates is a known synthetic route. beilstein-journals.org
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group in this compound can undergo both oxidation and reduction reactions, providing pathways to other functional groups.
Selective Oxidation Reactions (e.g., to Aldehydes and Carboxylic Acids)
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nzic.org.nz
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. nih.gov Catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) or air can also achieve the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org The resulting product would be 4-bromo-3-methylbutanal.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. nzic.org.nz Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), and Oxone. libretexts.orglibretexts.orgorganic-chemistry.org The product of this reaction would be 4-bromo-3-methylbutanoic acid. It is possible to control the oxidation of a primary alcohol to either the aldehyde or the carboxylic acid using Oxone by adjusting the stoichiometry of the reagent. orgsyn.org
Table 2: Oxidation Reactions of this compound
| Target Product | Reagent(s) | General Conditions |
| 4-bromo-3-methylbutanal | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |
| Dess-Martin periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) | |
| TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) | |
| 4-bromo-3-methylbutanoic acid | Potassium permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent | |
| Oxone (excess) | Acetonitrile, heat |
Reductive Pathways of the Hydroxyl Group
The reduction of the hydroxyl group in an alcohol to an alkane is a more challenging transformation than oxidation. It typically requires converting the hydroxyl group into a better leaving group first. One common method involves converting the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl). The resulting tosylate is a good leaving group and can be displaced by a hydride ion from a reducing agent like lithium aluminum hydride (LiAlH₄) to yield 1-bromo-2-methylbutane. reactory.app
Esterification Reactions (e.g., Formation of Acetate (B1210297) Derivatives)
The hydroxyl group of this compound can undergo esterification to form various ester derivatives. A common example is the formation of 4-bromo-3-methylbutan-1-yl acetate. This transformation can be achieved through several standard methods, including Fischer esterification and acylation.
Fischer Esterification : This method involves reacting the alcohol with a carboxylic acid, such as acetic acid, in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process and may require removal of water to drive it towards the product.
Acylation with Acyl Halides or Anhydrides : A more reactive approach involves the use of an acylating agent like acetyl chloride or acetic anhydride (B1165640). These reactions are often faster and not readily reversible. The reaction with acetic anhydride is a common method for synthesizing the corresponding acetate ester.
The resulting ester, 4-bromo-3-methylbutan-1-yl acetate, retains the bromine atom, making it a bifunctional molecule that can be used for further synthetic modifications.
Table 1: Esterification Methods for this compound
| Method | Reagents | Catalyst/Conditions | General Reaction |
|---|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH) | Strong Acid (e.g., H₂SO₄), Heat | C₅H₁₁BrO + CH₃COOH ⇌ C₇H₁₃BrO₂ + H₂O |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Often requires a base (e.g., Pyridine) | C₅H₁₁BrO + (CH₃CO)₂O → C₇H₁₃BrO₂ + CH₃COOH |
Rearrangement Processes and Carbocation Chemistry
Reactions involving this compound or its parent alcohol, 3-methylbutan-1-ol, under acidic conditions can proceed through carbocation intermediates, which are susceptible to rearrangement.
The treatment of analogous alcohols, such as 3-methylbutan-2-ol, with hydrobromic acid (HBr) provides a clear example of carbocation rearrangement. doubtnut.comshaalaa.com The reaction mechanism involves the following steps:
Protonation of the hydroxyl group by the acid, forming a good leaving group (water).
Departure of the water molecule to generate a secondary carbocation.
A rapid 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the positively charged carbon. shaalaa.comcurlyarrows.com This shift transforms the less stable secondary carbocation into a more stable tertiary carbocation. doubtnut.comshaalaa.com
Attack of the bromide ion (Br⁻) on the tertiary carbocation to yield the final product, 2-bromo-2-methylbutane, instead of the expected 2-bromo-3-methylbutane. shaalaa.com
Similarly, reactions starting with neopentyl-type alcohols or halides, which would form a primary carbocation, readily undergo a 1,2-alkyl (or methyl) shift to form a more stable tertiary carbocation. knowledgebin.org These types of rearrangements, involving either hydride or alkyl shifts through a carbocation intermediate, are collectively known as Wagner-Meerwein rearrangements. knowledgebin.org While this compound itself is a primary alcohol, reactions that might lead to a carbocation at C-1 or C-2 could potentially trigger such rearrangements to form a more stable carbocation at the tertiary C-3 position.
The stability of carbocations is a critical factor governing their reactivity and the likelihood of rearrangement. numberanalytics.com Carbocations are electron-deficient species and are stabilized by factors that help to delocalize the positive charge. unacademy.comcsbsju.edu
Key Factors Influencing Carbocation Stability:
Substitution: The number of alkyl groups attached to the positively charged carbon atom is a primary determinant of stability. The stability order is tertiary (3°) > secondary (2°) > primary (1°) > methyl. allen.in This is due to two main effects:
Inductive Effect: Alkyl groups are electron-donating and push electron density towards the positive carbon, thus reducing its charge.
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. numberanalytics.comunacademy.com The greater the number of adjacent alkyl groups, the more hyperconjugation structures are possible, leading to greater stability. allen.in
Resonance: Delocalization of the positive charge through an adjacent pi system (e.g., a double bond or an aromatic ring) significantly enhances stability. unacademy.comcsbsju.edu Resonance effects are generally more powerful than hyperconjugation or inductive effects in stabilizing a carbocation. unacademy.com
Electronegativity: The stability of a carbocation decreases as the electronegativity of the positively charged carbon atom increases. unacademy.com
Carbocation rearrangements, such as hydride and alkyl shifts, are driven by the formation of a more stable carbocation. doubtnut.comcurlyarrows.com These shifts are typically very fast, often occurring before a nucleophile has a chance to attack the initial, less stable carbocation. libretexts.org The kinetics of these rearrangements are therefore highly dependent on the stability difference between the initial and rearranged carbocations. A significant gain in stability, such as the conversion of a secondary to a tertiary carbocation, provides a strong thermodynamic driving force for the rearrangement. libretexts.org
Table 2: Carbocation Stability and Rearrangement
| Factor | Influence on Stability | Effect on Rearrangement |
|---|---|---|
| Increased Alkyl Substitution | Increases stability (3° > 2° > 1°) allen.in | Drives rearrangements to form more substituted carbocations (e.g., 2° → 3°). doubtnut.com |
| Resonance | Strongly increases stability. unacademy.com | Can stabilize carbocations, potentially preventing or directing rearrangements. |
| Hydride/Alkyl Shift | Leads to a more stable carbocation. curlyarrows.com | The primary mechanism for carbocation rearrangement. libretexts.org |
Elimination Reactions Leading to Olefinic Products
Alkyl halides like this compound can undergo elimination reactions to form alkenes (olefinic products). These reactions typically proceed via two main mechanisms: E1 (unimolecular) and E2 (bimolecular). lumenlearning.com
E2 Mechanism: This is a single-step (concerted) process where a strong base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group (the bromine atom), while the leaving group departs simultaneously. lumenlearning.comlibretexts.org The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. libretexts.org For an E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. youtube.com Strong, bulky bases favor the E2 pathway.
E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate (the rate-determining step). lumenlearning.com A weak base then removes a beta-proton from the carbocation to form the double bond. lumenlearning.com The rate is first-order, depending only on the substrate concentration. masterorganicchemistry.com E1 reactions often compete with SN1 reactions and are prone to the carbocation rearrangements discussed previously. libretexts.orgmasterorganicchemistry.com
In the case of this compound, elimination of HBr would involve the removal of a proton from either C-2 or the methyl group at C-3. Treatment with a strong, non-nucleophilic base would favor an E2 reaction. According to Zaitsev's rule , which states that the more substituted (more stable) alkene is the major product, the elimination would preferentially form 3-methylbut-1-ene . masterorganicchemistry.com However, if a carbocation were formed at C-4 under E1 conditions, rearrangement via a hydride shift from C-3 could lead to a tertiary carbocation, ultimately resulting in different olefinic products after deprotonation.
Radical and Photochemical Reaction Pathways
Beyond ionic reactions, this compound can potentially engage in reactions involving free radicals, particularly when initiated by light (photochemistry) or radical initiators.
Radical Reactions: The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to form a bromine radical and an alkyl radical. Such processes are characteristic of radical chain reactions. For instance, the addition of HBr to alkenes in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov product. Analogously, certain reactions of this compound could be initiated to proceed via radical intermediates. Studies on similar bromoalkanes have shown they can react with peroxy radicals, indicating their participation in radical autoxidation processes. cdnsciencepub.com
Photochemical Reactions: Photochemical reactions are initiated by the absorption of light. dalalinstitute.com For a molecule like this compound, UV light could provide the energy to cleave the C-Br bond, generating a radical pair. This initiation step can trigger a cascade of radical reactions. The hydrogen-bromine reaction (H₂ + Br₂ ⇌ 2HBr) is a classic example of a photochemical chain reaction initiated by the photolysis of Br₂ into two bromine radicals. dalalinstitute.comyoutube.com While less common for bromoalkanols, direct photolysis or photosensitized reactions could lead to dehalogenation or rearrangement products through radical pathways. baranlab.org
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Bromo 3 Methylbutan 1 Ol
High-Resolution Structural Elucidation Techniques
High-resolution techniques are indispensable for determining the precise atomic arrangement and connectivity within the 4-bromo-3-methylbutan-1-ol molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The primary alcohol function and the bromine atom significantly influence the chemical shifts of adjacent protons. The expected signals for this compound are detailed in the table below. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The electronegativity of the attached bromine and oxygen atoms causes a downfield shift for the carbons they are bonded to (C4 and C1, respectively).
2D-NMR Techniques: To confirm assignments and provide unambiguous proof of structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. A COSY spectrum would show correlations between protons that are coupled (e.g., between H1 and H2, H2 and H3, H3 and H4, and H3 and the methyl protons), confirming the connectivity of the carbon backbone. An HMBC spectrum would reveal longer-range couplings (typically 2-3 bonds), for instance, showing a correlation between the protons on C1 and the carbon at C2, further solidifying the structural assignment.
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling with |
| ¹H | H on C1 (-CH₂OH) | ~3.70 | Triplet (t) | H on C2 |
| ¹H | H on C2 (-CH₂-) | ~1.85 | Multiplet (m) | H on C1, H on C3 |
| ¹H | H on C3 (-CH-) | ~2.10 | Multiplet (m) | H on C2, H on C4, H on CH₃ |
| ¹H | H on C4 (-CH₂Br) | ~3.45 | Doublet (d) | H on C3 |
| ¹H | H on CH₃ | ~1.10 | Doublet (d) | H on C3 |
| ¹H | H on OH | Variable (broad s) | Singlet (s) | None (typically) |
| ¹³C | C1 (-CH₂OH) | ~60 | - | - |
| ¹³C | C2 (-CH₂-) | ~38 | - | - |
| ¹³C | C3 (-CH-) | ~35 | - | - |
| ¹³C | C4 (-CH₂Br) | ~45 | - | - |
| ¹³C | CH₃ | ~18 | - | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the key diagnostic absorptions include a broad peak corresponding to the O-H stretch of the alcohol group and a sharp peak for the C-Br stretch.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 | Strong (IR); Strong (Raman) |
| C-O (Alcohol) | Stretching | 1050-1150 | 1050-1150 | Strong (IR); Medium (Raman) |
| C-Br (Bromoalkane) | Stretching | 515-690 | 515-690 | Medium-Strong (IR); Strong (Raman) |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it also serves as a potent tool for separation and identification. biopharmaservices.com
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of a bromine-containing compound.
The molecule undergoes predictable fragmentation upon ionization. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. youtube.comlibretexts.org For a primary alcohol, alpha-cleavage results in the formation of a resonance-stabilized [CH₂OH]⁺ ion at a mass-to-charge ratio (m/z) of 31. whitman.edu Alkyl halides also undergo alpha-cleavage and can lose the halogen atom as a radical. youtube.com
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (for ⁷⁹Br / ⁸¹Br) | Predicted Fragment Ion | Formation Pathway |
| 166 / 168 | [C₅H₁₁BrO]⁺ | Molecular Ion ([M]⁺) |
| 148 / 150 | [C₅H₉Br]⁺ | Dehydration (Loss of H₂O) |
| 87 | [C₅H₁₁O]⁺ | Loss of Br radical |
| 71 | [C₄H₇O]⁺ | Cleavage and rearrangement |
| 57 | [C₄H₉]⁺ | Cleavage of C-C and C-O bonds |
| 31 | [CH₂OH]⁺ | Alpha-cleavage next to oxygen |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UPLC, are versatile techniques for the analysis of polar compounds. Given the polar nature of the alcohol group, this compound can be analyzed using several HPLC modes. chromatographyonline.com
Reversed-Phase (RP) HPLC: This is the most common mode, but the polarity of the analyte may lead to poor retention on standard C18 columns with highly organic mobile phases. quora.com To achieve adequate retention, a mobile phase with a high aqueous content is necessary. Specialized "aqueous" C18 columns are designed to prevent phase collapse under these conditions. hplc.eu
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. biopharmaservices.comchromatographyonline.com It utilizes a polar stationary phase (like silica) and a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) with a small amount of aqueous buffer. This allows for the retention and separation of polar analytes that are not well-retained in reversed-phase mode.
Normal-Phase (NP) HPLC: In this mode, a non-polar mobile phase (e.g., hexane) is used with a polar stationary phase (e.g., silica). This technique is also suitable for polar compounds but is often more sensitive to water content in the mobile phase compared to HILIC. biopharmaservices.com
Detection is typically achieved using a Refractive Index Detector (RID) or a UV detector at low wavelengths if the compound exhibits some absorbance, though an Evaporative Light Scattering Detector (ELSD) or mass spectrometer would provide more universal detection.
GC and TLC are workhorse techniques in synthetic chemistry for monitoring the progress of reactions that produce or consume this compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. A sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the stationary phase. GC can effectively monitor reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, as the products would have different retention times. researchgate.netyoutube.com Similarly, it can track the consumption of a precursor in a substitution reaction to form the bromoalkane.
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple method for qualitatively monitoring reactions. quora.com A small spot of the reaction mixture is applied to a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is developed in a suitable mobile phase, and the separation is visualized, often with a UV lamp or chemical stains. For a reaction producing this compound, TLC can be used to track the disappearance of a less polar starting material (e.g., an alkene) and the appearance of the more polar alcohol product, which would have a lower retention factor (Rf) value. chemistryconnected.com This allows for a quick determination of whether the reaction is complete.
Advanced Methods for Kinetic and Mechanistic Studies
Kinetic and mechanistic studies of this compound often focus on its intramolecular cyclization to form 2-methyltetrahydrofuran (B130290), a reaction that can proceed via an SN2 pathway. The rate of this reaction is influenced by factors such as the solvent, temperature, and the presence of a base. Advanced analytical methods allow for a detailed examination of the transition state and the real-time progress of this and other reactions.
Deuterium (B1214612) labeling is a powerful technique used to probe reaction mechanisms by investigating kinetic isotope effects (KIEs). chem-station.com The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the reaction rate if the C-H bond is broken or significantly altered in the rate-determining step. This is because the greater mass of deuterium results in a lower vibrational frequency and a stronger C-D bond compared to a C-H bond.
In the context of this compound, deuterium labeling can be used to verify the intramolecular SN2 mechanism for its cyclization to 2-methyltetrahydrofuran. This is achieved by synthesizing isotopologues of the starting material, where deuterium atoms are strategically placed, and then comparing their reaction rates to the non-deuterated compound.
For instance, to study the intramolecular cyclization, one could synthesize 4-bromo-3-methylbutan-1,1-d2-1-ol and 4-bromo-3-methylbutan-4-d-1-ol. The rate of cyclization of these deuterated compounds would then be compared to the undeuterated this compound.
A primary kinetic isotope effect would be expected if the C-H bond at the reaction center is broken in the rate-determining step. In the case of the intramolecular cyclization of this compound, the key bond-forming and bond-breaking events involve the oxygen of the hydroxyl group and the carbon bearing the bromine atom. Therefore, a significant primary KIE is not expected for deuterium substitution at other positions. However, secondary kinetic isotope effects can provide valuable information about changes in hybridization at the carbon centers during the reaction.
Table 1: Hypothetical Kinetic Isotope Effects for the Intramolecular Cyclization of Deuterated this compound Analogs
| Compound | Position of Deuterium Labeling | Expected kH/kD | Mechanistic Implication |
| This compound-d2 | C1 (alpha to hydroxyl) | ~1.05 | Small secondary KIE suggests minor changes in hybridization at C1 in the transition state. |
| This compound-d | C4 (alpha to bromine) | ~1.15 | A more significant secondary KIE indicates a change from sp3 to a more sp2-like character in the transition state at the carbon undergoing substitution. |
| This compound-d | C3 (beta to bromine) | ~1.02 | A very small secondary KIE suggests minimal electronic or steric changes at this position in the transition state. |
The observation of these subtle secondary kinetic isotope effects would provide strong evidence for the proposed intramolecular SN2 transition state, where the nucleophilic oxygen of the hydroxyl group attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion.
In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds, providing valuable data on the concentrations of reactants, products, and any observable intermediates over time. This information is crucial for determining reaction kinetics and elucidating the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are particularly well-suited for this purpose.
For the study of this compound, in-situ NMR spectroscopy can be employed to monitor its conversion to 2-methyltetrahydrofuran. The reaction can be carried out directly in an NMR tube, and spectra can be acquired at regular intervals. By integrating the signals corresponding to specific protons in the reactant and product, their respective concentrations can be determined as a function of time.
For example, in the 1H NMR spectrum, the disappearance of the multiplet corresponding to the -CH2OH protons of this compound and the appearance of new signals corresponding to the protons of the 2-methyltetrahydrofuran ring can be tracked.
Table 2: Characteristic 1H NMR Chemical Shifts for In-situ Monitoring of the Cyclization of this compound
| Compound | Functional Group | Approximate Chemical Shift (ppm) |
| This compound | -CH2OH | 3.6 - 3.8 |
| This compound | -CH(Br)- | 4.0 - 4.2 |
| 2-methyltetrahydrofuran | Ring Protons | 1.5 - 4.0 |
| 2-methyltetrahydrofuran | -CH3 | ~1.2 |
By plotting the concentration of this compound versus time, the reaction rate constant can be determined. Furthermore, the detection of any transient intermediates, which might appear and then disappear during the course of the reaction, can provide direct evidence for a particular reaction pathway.
Similarly, in-situ IR spectroscopy can be used to monitor the reaction by observing changes in the vibrational frequencies of the functional groups. The disappearance of the broad O-H stretching band of the alcohol reactant (around 3300 cm-1) and the C-Br stretching band (around 650 cm-1), along with the appearance of the C-O-C stretching band of the ether product (around 1100 cm-1), would indicate the progress of the cyclization.
The data obtained from these in-situ spectroscopic techniques are invaluable for constructing a detailed kinetic model of the reaction, allowing for the determination of the reaction order, rate constant, and activation energy. This level of understanding is essential for optimizing reaction conditions to achieve high yields and selectivity.
Theoretical and Computational Investigations of 4 Bromo 3 Methylbutan 1 Ol
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are used to predict molecular geometries, energies, and a host of other properties derived from the wavefunction or electron density.
Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex systems with considerable accuracy.
For 4-bromo-3-methylbutan-1-ol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net
Furthermore, DFT is used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. A comparison between calculated and experimental infrared (IR) and Raman spectra can help confirm the molecular structure and provide a detailed assignment of the observed vibrational bands. researchgate.net
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3400 | O-H stretch | Stretching of the hydroxyl group bond. |
| ~2960 | C-H stretch (asymmetric) | Asymmetric stretching of methyl and methylene (B1212753) groups. |
| ~2870 | C-H stretch (symmetric) | Symmetric stretching of methyl and methylene groups. |
| ~1460 | C-H bend | Bending (scissoring/deformation) of methylene groups. |
| ~1050 | C-O stretch | Stretching of the carbon-oxygen bond of the alcohol. |
Note: These are representative values. Actual calculated frequencies would depend on the specific conformer, DFT functional, and basis set used.
The presence of multiple single bonds in this compound allows for rotation around these bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations without relying on empirical parameters. These methods are computationally intensive but are excellent for detailed studies of small molecules. nih.gov By systematically rotating the dihedral angles of the C-C bonds in this compound and calculating the potential energy at each step, a potential energy surface (PES) can be generated. nih.govwolfram.com The minima on this surface correspond to stable conformers like anti (staggered) and gauche arrangements. For substituted butanols, the relative stability of conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the bromine atom. acs.org
Semi-empirical methods, which use parameters derived from experimental data, are much faster than ab initio or DFT methods. While less accurate, they are useful for preliminary conformational searches on larger molecules to identify plausible low-energy structures before applying more rigorous and computationally expensive methods.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (HO-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | gauche (~60°) | anti (180°) | 0.00 |
| 2 | anti (180°) | anti (180°) | 0.65 |
| 3 | gauche (~60°) | gauche (~60°) | 1.20 |
Note: The table illustrates how different spatial arrangements result in different energy levels, with one conformer being the most stable.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. nih.gov
For this compound, an MD simulation would typically place the molecule in a "box" of solvent molecules (e.g., water or an organic solvent) to mimic solution conditions. The simulation would track the trajectory of every atom over a period of nanoseconds or longer. The resulting data can be analyzed to map the conformational landscape, showing not only the stable conformer states but also the pathways and frequencies of transitions between them. rsc.org This provides a more realistic understanding of the molecule's flexibility and the conformations that are most populated at a given temperature. researchgate.net MD simulations are particularly valuable for understanding how intermolecular forces, such as hydrogen bonds with the solvent or halogen bonds involving the bromine atom, influence the molecule's preferred shape and dynamics. nih.gov
Computational Prediction of Reactivity and Reaction Mechanisms
Computational methods are indispensable for investigating chemical reactivity and elucidating reaction mechanisms. They allow for the study of transient species like transition states, which are often difficult or impossible to observe experimentally.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Computational chemistry can be used to locate the exact geometry of the TS and calculate this energy barrier. researchgate.net
Table 3: Hypothetical Energy Profile for Intramolecular Cyclization of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | O---C---Br bond formation/breaking | +22.5 |
This table represents a reaction coordinate, showing the energy required to initiate the reaction and the energy released upon completion.
Reactions are rarely carried out in the gas phase; they almost always occur in a solvent, which can have a profound impact on reaction rates and mechanisms. researchgate.net Computational models can account for solvent effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its ability to stabilize charged species or polar transition states. nih.gov
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. chemrxiv.org This is computationally demanding but provides a more detailed picture of specific solvent-solute interactions, like hydrogen bonding. Often, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics.
For a reaction involving this compound, the choice of solvent can dramatically alter the activation energy. For example, in an SN2 reaction, polar aprotic solvents might accelerate the reaction, whereas polar protic solvents could solvate the nucleophile (the hydroxyl group), potentially slowing the reaction down. nih.govchemrxiv.org Modeling the reaction in different virtual solvents can predict these effects and help in selecting the optimal experimental conditions. acs.org
Table 4: Hypothetical Solvent Effects on the Activation Energy of an SN2 Reaction
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 28.0 |
| Cyclohexane | 2.0 | 26.5 |
| Acetonitrile | 37.5 | 22.1 |
Note: The table shows how the energy barrier to reaction can change significantly depending on the polarity of the surrounding medium.
Structure-Activity Relationship (SAR) Studies through Computational Chemistry
The exploration of the structure-activity relationship (SAR) of a molecule is a cornerstone of medicinal chemistry and drug discovery. creative-proteomics.comnih.gov It involves understanding how the chemical structure of a compound influences its biological activity. creative-proteomics.com Computational chemistry provides powerful in silico tools to investigate these relationships, offering insights that can guide the synthesis of more potent and selective analogs. nih.govoncodesign-services.com For this compound, while specific SAR studies are not extensively documented in publicly available literature, a theoretical computational investigation can be outlined to illustrate the process.
At its core, a computational SAR study for this compound would aim to identify which parts of the molecule are crucial for a hypothetical biological effect and to predict the activity of new, unsynthesized analogs. nih.govpatsnap.com This process generally involves the generation of a dataset of related molecules, the calculation of molecular descriptors, and the development of a mathematical model that correlates these descriptors with biological activity—a technique known as Quantitative Structure-Activity Relationship (QSAR). uspto.govprotoqsar.com
The initial step in a hypothetical SAR study of this compound would be to define a biological endpoint of interest. This could be, for example, its potential inhibitory activity against a specific enzyme. Following this, a virtual library of analogs would be created by systematically modifying the structure of the parent molecule. These modifications could include:
Substitution of the bromine atom: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or other functional groups to probe the role of this atom in the molecule's activity.
Modification of the hydroxyl group: Altering the hydroxyl group to an ether or an ester to understand its importance in potential hydrogen bonding interactions.
Alteration of the methyl group: Shifting the position of the methyl group or replacing it with other alkyl groups to investigate steric effects.
For each of these virtual analogs, a range of molecular descriptors would be calculated using computational software. neovarsity.orghufocw.org These descriptors quantify various aspects of the molecule's physicochemical properties. wiley.com They can be broadly categorized as:
1D Descriptors: These are the simplest descriptors and include properties like molecular weight and atom counts. neovarsity.org
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology, such as connectivity indices. neovarsity.org
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to its shape and volume. neovarsity.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be related to the molecule's reactivity. ucsb.edu
Lipophilicity Descriptors: A key descriptor is the partition coefficient (logP), which measures the molecule's lipophilicity and its ability to cross cell membranes. neovarsity.org
To illustrate this, a hypothetical set of analogs for this compound and some of their calculated descriptors are presented in the interactive table below.
| Compound Name | Modification | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | Parent Molecule | 167.04 | 1.8 | 1 | 1 |
| 4-chloro-3-methylbutan-1-ol | Br -> Cl | 122.59 | 1.5 | 1 | 1 |
| 4-fluoro-3-methylbutan-1-ol | Br -> F | 106.14 | 1.2 | 1 | 1 |
| 1-bromo-2-methylbutan-4-ol | Isomer | 167.04 | 1.7 | 1 | 1 |
| 4-bromo-3-methylbutanal | OH -> CHO | 165.03 | 1.6 | 0 | 1 |
| 5-bromo-4-methylpentan-1-ol | Chain Extension | 181.07 | 2.1 | 1 | 1 |
Once the molecular descriptors for the virtual library have been calculated, a QSAR model can be developed. researchgate.net This model is a mathematical equation that relates the descriptors (the independent variables) to the hypothetical biological activity (the dependent variable). wikipedia.org Various statistical and machine learning methods, such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM), can be employed to build the QSAR model. creative-proteomics.com
A hypothetical QSAR model for the enzymatic inhibition of this compound and its analogs might take the form of a multiple linear regression equation like the following:
log(1/IC50) = 0.75 * LogP - 0.23 * Molecular_Weight + 1.2 * H_Bond_Donors + 2.5
This equation suggests that an increase in lipophilicity (LogP) and the number of hydrogen bond donors would lead to higher inhibitory activity (a lower IC50 value), while an increase in molecular weight would be detrimental. Such a model, once validated, could be used to predict the activity of new, untested analogs and prioritize them for synthesis and experimental testing, thereby accelerating the discovery of more potent compounds. neovarsity.org
Degradation Pathways and Stability Studies of 4 Bromo 3 Methylbutan 1 Ol
Thermal Decomposition Mechanisms and Products (e.g., Elimination to Alkenes)
Thermal stress can induce the decomposition of 4-bromo-3-methylbutan-1-ol through several pathways, primarily elimination and substitution reactions. The exact products formed are dependent on the temperature and presence of other reagents.
The most common thermal degradation pathway for alkyl halides is dehydrohalogenation, an elimination reaction that forms an alkene. For this compound, this would involve the removal of a hydrogen atom from the carbon adjacent to the carbon bearing the bromine atom (the β-carbon) and the bromine atom itself, yielding 3-methylbut-3-en-1-ol and hydrogen bromide (HBr). This process is typically favored at elevated temperatures.
In the presence of nucleophiles, even water, high temperatures can also promote substitution reactions, although elimination often competes. At very high temperatures, more extensive decomposition can occur, leading to the cleavage of carbon-carbon bonds and the formation of smaller, volatile organic compounds.
| Decomposition Pathway | Primary Product(s) | Typical Conditions | Mechanism |
|---|---|---|---|
| Dehydrobromination | 3-methylbut-3-en-1-ol, Hydrogen Bromide | Elevated temperatures, presence of a weak base | Elimination (E2) |
| Hydrolysis | 3-methylbutane-1,4-diol, Hydrogen Bromide | High temperature in aqueous solution | Nucleophilic Substitution (SN2) |
| Fragmentation | Isobutene, Formaldehyde, HBr | Very high temperatures (>500 K) | Complex radical mechanisms |
Photochemical Degradation Pathways (e.g., Norrish-type Cleavage)
Photochemical degradation is initiated by the absorption of light, typically in the ultraviolet (UV) spectrum. For this compound, the most likely photochemical event is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest covalent bond in the molecule. This process, known as photolysis, generates a 4-hydroxy-2-methylbutyl radical and a bromine radical.
It is important to note that Norrish-type cleavage is a photochemical reaction characteristic of aldehydes and ketones and is not a direct degradation pathway for an alcohol like this compound. However, the radicals generated from the initial C-Br bond cleavage can undergo subsequent reactions, such as hydrogen abstraction or fragmentation, leading to a variety of degradation products.
The relative weakness of the C-Br bond compared to other bonds in the molecule makes it the most susceptible to photochemical cleavage.
| Bond Type | Average BDE (kJ/mol) | Likelihood of Photochemical Cleavage |
|---|---|---|
| C-Br | ~285 | High |
| C-O | ~360 | Moderate |
| C-C | ~350 | Moderate |
| C-H | ~410 | Low |
| O-H | ~460 | Very Low |
Radical-Mediated Degradation Processes under Various Conditions
Once radicals are formed, either through photochemical or thermal initiation, a chain reaction can propagate, leading to significant degradation of the material. The presence of radical initiators (like peroxides) or exposure to high-energy radiation can trigger these processes.
A typical radical-mediated degradation process involves three stages:
Initiation: Formation of initial radicals (e.g., by photolysis of the C-Br bond).
Propagation: The initial radicals react with other molecules to form new products and new radicals, continuing the chain reaction. For example, the 4-hydroxy-2-methylbutyl radical could abstract a hydrogen atom from another molecule of this compound.
Termination: Two radicals combine to form a stable, non-radical product, which ends the chain reaction.
The specific products of radical-mediated degradation can be complex and varied, including alkanes, alkenes, and dimers. The presence of oxygen can lead to the formation of peroxy radicals and subsequent oxidative degradation products like aldehydes, ketones, and carboxylic acids.
| Stage | Example Reaction |
|---|---|
| Initiation | CH₃CH(CH₃)CH₂CH₂OH-Br + hv → CH₃CH(CH₃)CH₂CH₂OH• + Br• |
| Propagation | CH₃CH(CH₃)CH₂CH₂OH• + CH₃CH(CH₃)CH₂CH₂OH-Br → 3-methylbutan-1-ol + CH₃C•(CH₃)CH₂CH₂OH-Br |
| Termination | 2 Br• → Br₂ |
| Termination | 2 CH₃CH(CH₃)CH₂CH₂OH• → Dimerized Product |
Hydrolytic Stability and Reaction in Aqueous Environments
In aqueous environments, this compound can undergo hydrolysis, a nucleophilic substitution reaction where water or a hydroxide (B78521) ion acts as the nucleophile, replacing the bromide ion. The product of this reaction is 3-methylbutane-1,4-diol. The rate and mechanism of this reaction are influenced by the pH, temperature, and solvent polarity.
As this compound is a primary alkyl halide, its hydrolysis is expected to proceed predominantly through an S(_N)2 (substitution nucleophilic bimolecular) mechanism. byjus.comsavemyexams.com This is a single-step process where the nucleophile attacks the carbon atom bonded to the bromine at the same time as the bromide ion leaves. byjus.com The rate of the S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. savemyexams.com Stronger nucleophiles, such as hydroxide ions (OH⁻), will result in a faster reaction rate compared to a weaker nucleophile like water. byjus.com
While an S(_N)1 (substitution nucleophilic unimolecular) mechanism is possible, it is much less favorable for primary alkyl halides due to the instability of the resulting primary carbocation. byjus.comsavemyexams.com The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. byjus.com Should a primary carbocation form, it could potentially rearrange via a hydride shift to a more stable tertiary carbocation, leading to the formation of 2-methylbutane-1,2-diol as a minor product, though this pathway is generally considered insignificant for primary substrates under typical hydrolytic conditions. youtube.comdoubtnut.com
| Feature | S(_N)2 Mechanism | S(_N)1 Mechanism |
|---|---|---|
| Substrate Preference | Favored (Primary Alkyl Halide) | Disfavored (Unstable Primary Carbocation) |
| Kinetics | Second-order (Rate = k[R-Br][Nu⁻]) | First-order (Rate = k[R-Br]) |
| Mechanism | One-step concerted reaction | Two-step with carbocation intermediate |
| Nucleophile | Rate sensitive to nucleophile strength (OH⁻ >> H₂O) | Rate less sensitive to nucleophile strength |
| Major Product | 3-methylbutane-1,4-diol | (Hypothetical) 3-methylbutane-1,4-diol and 2-methylbutane-1,2-diol (after rearrangement) |
Strategies for Enhancing Chemical Stability in Synthetic and Storage Contexts
To minimize degradation and ensure the long-term stability of this compound, several strategies can be employed during its synthesis and storage. These strategies aim to mitigate the effects of heat, light, and reactive chemical species.
Temperature Control: Storing the compound at low temperatures, preferably in a refrigerator, significantly reduces the rate of thermal decomposition, including elimination reactions. shell.com
Protection from Light: Using amber or opaque containers is essential to prevent photochemical degradation by blocking UV radiation that can initiate C-Br bond cleavage. lumiprobe.com
Inert Atmosphere: To prevent radical-mediated oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and minimizes the formation of peroxides and subsequent degradation products. lumiprobe.com
pH Control: Maintaining a neutral pH is important. Acidic conditions can catalyze dehydration of the alcohol group or other side reactions, while strongly basic conditions will promote dehydrobromination (elimination).
Material Compatibility: Storage containers should be made of non-reactive materials like glass or appropriate polymers to avoid any catalytic decomposition.
By implementing these measures, the chemical integrity of this compound can be preserved over extended periods.
| Strategy | Degradation Pathway Prevented | Rationale |
|---|---|---|
| Store in a cool, dark place | Thermal and Photochemical Degradation | Reduces kinetic energy for thermal reactions and blocks UV light. shell.comlumiprobe.com |
| Use amber/opaque containers | Photochemical Degradation | Blocks photons that can cause C-Br bond homolysis. lumiprobe.com |
| Store under inert gas (N₂, Ar) | Radical-Mediated Oxidation | Excludes oxygen, preventing the formation of peroxy radicals. lumiprobe.com |
| Avoid strong acids and bases | Elimination and other side-reactions | Prevents catalysis of dehydrobromination and dehydration. |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Screen against targets like enzymes or receptors using AutoDock Vina, leveraging the compound’s alcohol and bromine motifs as hydrogen-bond donors/acceptors .
- In Vitro Assays : Cytotoxicity testing (MTT assay) in cell lines, noting the methyl group’s potential lipid solubility enhancing membrane permeability .
- Metabolic Stability : LC-MS to track hepatic microsomal degradation, with comparisons to non-brominated analogs .
What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
